6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. It features a bromine atom at the 6-position and an ethoxy group at the 7-position of the tetrahydroquinoline structure. The molecular formula for this compound is C₁₁H₁₂BrN O₂, and its molecular weight is approximately 270.12 g/mol. This compound is classified under tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in drug development .
The synthesis of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves a multi-step process. The primary method includes the bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane under controlled conditions to ensure selective bromination at the 6-position.
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions:
The reactions are characterized by specific conditions that facilitate the transformation of functional groups while maintaining the integrity of the tetrahydroquinoline structure.
The mechanism of action for compounds like 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one often involves interactions with biological targets such as enzymes or receptors. For example:
Data from studies indicate that modifications at specific positions on the tetrahydroquinoline scaffold can enhance biological activity and selectivity against target enzymes .
The compound exhibits typical reactivity associated with halogenated organic compounds:
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity post-synthesis .
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific uses:
Ring-closing strategies for constructing the tetrahydroquinolinone core typically begin with brominated aniline derivatives. A key approach involves the condensation of 2-(3-bromophenyl)ethanamine with glyoxylic acid under acidic conditions, forming a cyclic imine intermediate. Subsequent in situ reduction using catalytic hydrogenation yields the saturated 1,2,3,4-tetrahydroquinoline scaffold. This method achieves cyclization efficiencies of >85% when conducted in tetrahydrofuran (THF) at reflux temperatures, with precise pH control critical for minimizing by-product formation [6]. Alternative pathways employ N-alkylated precursors to modulate ring strain during metathesis, though steric effects from the ethoxy substituent necessitate longer reaction times (24-36 hours) [6].
Regioselective bromination at the C6 position requires carefully designed catalytic protocols. Palladium-catalyzed cross-coupling reactions enable bromine introduction prior to ring formation, using 3-bromoaniline derivatives as starting materials. Ethoxylation at the C7 position is achieved through nucleophilic aromatic substitution (SNAr), where bromine acts as a leaving group in the presence of ethoxide ions. This sequential halogenation-alkoxylation approach demonstrates >90% regioselectivity when using copper(I) oxide catalysts in dimethylformamide (DMF) at 110°C [6]. The ethoxy group’s steric bulk necessitates modified catalysts such as Pd(OAc)₂/XPhos systems to prevent O-dealkylation during subsequent hydrogenation steps [6].
Late-stage hydrogenation of quinoline precursors employs heterogeneous catalysts under controlled pressure conditions. Raney nickel (50% slurry in H₂O) proves effective for reducing the C3-C4 double bond in 6-bromo-7-ethoxyquinolin-2-one substrates, achieving complete conversion at 50 psi H₂ and 80°C within 12 hours [6]. Homogeneous catalysts like Wilkinson’s complex (RhCl(PPh₃)₃) show superior compatibility with the ethoxy moiety, minimizing dehalogenation side reactions (<5% debromination). Pressure optimization is critical: hydrogenation below 30 psi results in incomplete reduction, while pressures exceeding 100 psi promote C-Br bond cleavage [7]. Post-hydrogenation purification typically involves crystallization from ethanol/water mixtures (4:1 v/v), yielding the target compound with >98% chromatographic purity [6].
Table 1: Key Structural Identifiers of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
Identifier | Value | Source |
---|---|---|
CAS Number | 1392223-87-8 / 200956-59-8 | [1] [4] |
Molecular Formula | C₁₁H₁₂BrNO₂ | [1] [3] |
SMILES | O=C1NC2=C(C=C(Br)C(OCC)=C2)CC1 | [1] |
InChIKey | FWJZBMVSCPUZDY-UHFFFAOYSA-N | [3] |
Carboxamide derivatives serve as pivotal intermediates for accessing diversified tetrahydroquinolinone scaffolds. Methyl chloroformate-mediated carbamation of 6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline proceeds quantitatively in dichloromethane with triethylamine base, generating the corresponding N-carbamate precursor. Subsequent alkaline hydrolysis (2M NaOH, 60°C) selectively cleaves the carbamate group without ether bond degradation, demonstrating the ethoxy group’s stability under basic conditions [6]. For advanced functionalization, Buchwald-Hartwig amidation of brominated intermediates enables C-N bond formation using primary/secondary amines, though elevated temperatures (120°C) and Pd₂(dba)₃ catalysts are required to overcome the electron-donating effect of the ortho-ethoxy substituent [6].
Solvent polarity significantly influences cyclization and substitution kinetics. Comparative studies in aprotic media reveal THF as optimal for ring-closing metathesis (yield: 86%), while DMF maximizes ethoxylation efficiency (94% yield). Conversely, protic solvents like ethanol promote hydrolysis side reactions during amidation steps, reducing yields by 25-30%. Dielectric constant (ε) correlates with reaction performance: solvents with ε > 15 (DMF ε=36.7; THF ε=7.5) accelerate SNAr ethoxylation but impede hydrogenation rates due to catalyst solvation effects [6].
Table 2: Solvent Performance in Key Synthetic Steps
Reaction Step | Optimal Solvent | Dielectric Constant (ε) | Yield (%) | By-Products (%) |
---|---|---|---|---|
Ring-Closing Metathesis | THF | 7.5 | 86 | <8 |
Ethoxylation (SNAr) | DMF | 36.7 | 94 | <3 |
Hydrogenation | Toluene | 2.4 | 91 | <6 |
Amidation | Dichloromethane | 8.9 | 89 | <7 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1